![molecular formula C20H18N2O4 B238726 N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It was first synthesized in 2014 and has since become a popular research chemical for studying the endocannabinoid system and its effects on the body.
Wirkmechanismus
The mechanism of action of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the activation of the CB1 receptor in the brain and central nervous system. This activation leads to the release of neurotransmitters, including dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have a high potency and efficacy in activating the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and efficacy in activating the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its effects on the body. However, one of the limitations of using N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide is its potential for abuse and addiction. It is important to use caution when handling and studying this compound to prevent any potential harm to researchers.
Zukünftige Richtungen
There are many future directions for the study of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide and its effects on the body. One potential direction is the development of new therapeutic agents based on the structure of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide. Another direction is the investigation of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Additionally, more research is needed to understand the interactions between synthetic cannabinoids and other drugs, as well as their potential for harmful drug interactions.
Conclusion
In conclusion, N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It is commonly used to investigate the endocannabinoid system and its effects on the body. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has a high binding affinity for the CB1 receptor and produces a range of biochemical and physiological effects in the body. While it has many advantages for lab experiments, caution should be used when handling and studying this compound due to its potential for abuse and addiction. There are many future directions for the study of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide and its effects on the body, including the development of new therapeutic agents and the investigation of long-term effects and drug interactions.
Synthesemethoden
The synthesis method for N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the reaction of 4-aminophenyl-2-methoxyphenylmethanone with 2-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with furfurylamine to produce N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It is commonly used to investigate the mechanism of action of synthetic cannabinoids and their interactions with the CB1 and CB2 receptors. N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have a high binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Eigenschaften
Produktname |
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide |
|---|---|
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[2-methoxy-4-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-3-4-7-15(13)19(23)21-14-9-10-16(18(12-14)25-2)22-20(24)17-8-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
HOBBAOZWKGXRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






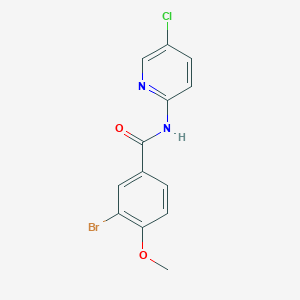

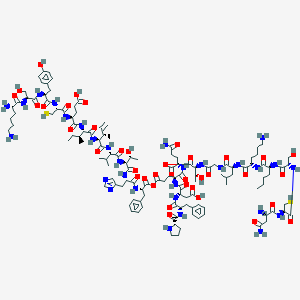
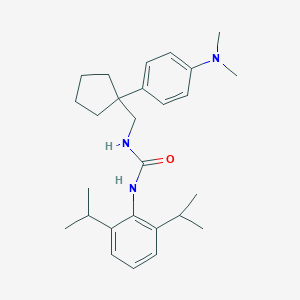
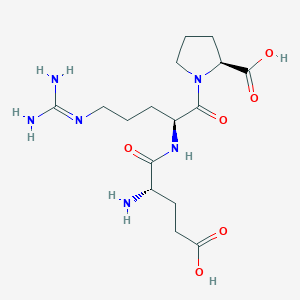
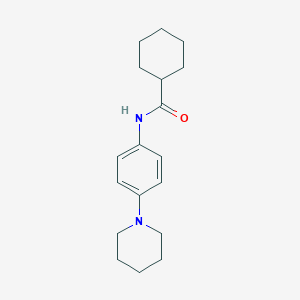


![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)